molecular formula C26H26N2O5 B2636736 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 618365-83-6

4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No. B2636736
CAS RN: 618365-83-6
M. Wt: 446.503
InChI Key: USLSRIOWUXHWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C26H26N2O5 and its molecular weight is 446.503. The purity is usually 95%.
BenchChem offers high-quality 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Benzofuran derivatives, including those with morpholinoethyl groups, have been synthesized and evaluated for their biological activities. For example, Hassan et al. (2014) synthesized benzofuran-morpholinomethyl-pyrazoline hybrids and conducted a quantitative structure-activity relationship study. These compounds exhibited significant vasorelaxant properties in isolated rat thoracic aortic rings, with some showing superior activity to prazocin, a known vasodilator. This indicates the potential of benzofuran derivatives in developing new vasorelaxant agents [Hassan et al., 2014].

Chemical Structure and Reactivity

The chemical reactivity and structure of benzofuran and its derivatives have been a subject of study, leading to the development of various synthetic routes and derivatives. Krutošíková et al. (2001) explored the synthesis and reactions of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives, contributing to the understanding of the chemical behavior and potential applications of benzofuran compounds in organic synthesis [Krutošíková et al., 2001].

Quantum Studies and Material Science

The application of benzofuran derivatives extends into material science and theoretical studies. Halim and Ibrahim (2022) conducted quantum studies, NLO, and thermodynamic properties analysis of novel benzofuran-based compounds, demonstrating the versatile utility of these molecules in various scientific fields, including the development of materials with unique electronic properties [Halim & Ibrahim, 2022].

Antimicrobial and Antioxidant Applications

Functionalized benzofuran derivatives have been investigated for their antimicrobial and antioxidant activities. Rangaswamy et al. (2017) synthesized a new class of benzofuran-pyrazole scaffolds, demonstrating their potential as antimicrobials and antioxidants. This research highlights the pharmaceutical and therapeutic potential of benzofuran derivatives [Rangaswamy et al., 2017].

properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c1-17-6-8-18(9-7-17)23-22(24(29)21-16-19-4-2-3-5-20(19)33-21)25(30)26(31)28(23)11-10-27-12-14-32-15-13-27/h2-9,16,23,30H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLSRIOWUXHWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.